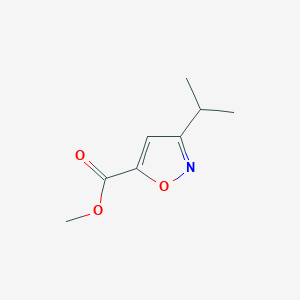
3,4-Dichlorophenyl hydroxy urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichlorophenyl hydroxy urea is a heterocyclic organic compound with the molecular formula C7H6Cl2N2O2 . It has a molecular weight of 221.040740 g/mol . The IUPAC name for this compound is 1-(3,4-dichlorophenyl)-1-hydroxyurea .
Synthesis Analysis
The synthesis of urea derivatives, such as 3,4-Dichlorophenyl hydroxy urea, can be achieved by reacting 3,4-dichlorophenyl isocyanate with amino acids, dipeptides, histamine or dicyandiamide among others . Another method involves the reaction of N,N-diphenyl-carbamoyl chloride with amino acids, dipeptides, or histamine .Molecular Structure Analysis
The molecular structure of 3,4-Dichlorophenyl hydroxy urea includes a urea group attached to a dichlorophenyl group . The canonical SMILES representation for this compound is C1=CC(=C(C=C1N(C(=O)N)O)Cl)Cl .Safety And Hazards
Zukünftige Richtungen
Research on urea derivatives, including 3,4-Dichlorophenyl hydroxy urea, has shown promising results in the field of antimicrobial agents . For instance, a study identified a new potential lead drug candidate, 1-((3 S,5 S,7 S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea (3l), for Acinetobacter baumannii . This compound exhibited selective and outstanding inhibition (94.5%) towards Acinetobacter baumannii . This suggests that 3,4-Dichlorophenyl hydroxy urea and related compounds may have potential applications in the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-1-hydroxyurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c8-5-2-1-4(3-6(5)9)11(13)7(10)12/h1-3,13H,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYLGSPKGIALHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(C(=O)N)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480914 |
Source


|
| Record name | 3,4-DICHLOROPHENYL HYDROXY UREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorophenyl hydroxy urea | |
CAS RN |
128523-56-8 |
Source


|
| Record name | 3,4-DICHLOROPHENYL HYDROXY UREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














